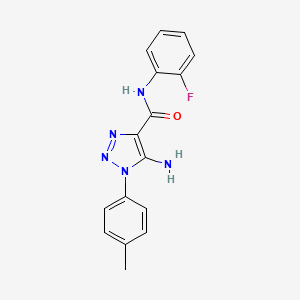

5-amino-N-(2-fluorophenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-amino-N-(2-fluorophenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2-fluorophenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

Attachment of the Fluorophenyl and Tolyl Groups: These groups can be attached through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.

Reduction: Reduction reactions can occur at the triazole ring or the fluorophenyl group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, acids, bases.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce a hydroxy derivative.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions.

Material Science:

Biology

Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.

Protein Binding: Potential use in studying protein-ligand interactions.

Medicine

Drug Development: The compound could serve as a lead compound for developing new pharmaceuticals.

Antimicrobial Activity: Potential use as an antimicrobial agent.

Industry

Agriculture: Possible applications as a pesticide or herbicide.

Polymer Science: Use in the synthesis of new polymers with desired characteristics.

Wirkmechanismus

The mechanism of action of 5-amino-N-(2-fluorophenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

Fluorophenyl Compounds: Compounds with fluorophenyl groups but different core structures.

Tolyl Compounds: Compounds with tolyl groups but different functional groups.

Uniqueness

The uniqueness of 5-amino-N-(2-fluorophenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Biologische Aktivität

5-amino-N-(2-fluorophenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the coupling of 2-fluoroaniline with p-tolyl hydrazine followed by cyclization reactions to form the triazole ring. Various synthetic pathways have been explored to optimize yield and purity, including microwave-assisted techniques which have shown promise in enhancing reaction efficiency.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . In vitro assays demonstrate that it exhibits selective cytotoxicity against various cancer cell lines. For instance:

- Jurkat cells (a model for leukemia) show a GI50 value of approximately 0.65 μM , indicating potent antiproliferative activity comparable to established chemotherapeutics like doxorubicin .

- The compound has also demonstrated significant effects on solid tumor lines , including renal and melanoma cell lines, with observed cytotoxicity linked to mechanisms such as apoptosis induction and DNA damage .

The proposed mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : Morphological changes such as membrane blebbing and chromatin condensation have been observed in treated cells .

- DNA Damage : The compound appears to induce DNA fragmentation without direct intercalation into DNA, suggesting alternative pathways for inducing cytotoxicity .

- Mitochondrial Dysfunction : There is evidence of reduced mitochondrial membrane potential in affected cells, further supporting its role as an anticancer agent .

Comparative Activity Table

| Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|

| Jurkat | 0.65 | Apoptosis induction, DNA damage |

| CAKI-1 (Kidney) | 0.15 | Mitochondrial dysfunction |

| LOX IMVI (Melanoma) | Not specified | Apoptosis induction |

| UO-31 (Renal) | Not specified | DNA fragmentation |

Case Studies

A notable case study involved the evaluation of several triazole derivatives alongside this compound. These derivatives were assessed for their cytotoxic effects across multiple cancer cell lines. The findings indicated that while several compounds exhibited low toxicity towards normal cell lines, the specific compound showed a marked increase in cytotoxicity against malignant cells without significant adverse effects on healthy tissues .

Eigenschaften

IUPAC Name |

5-amino-N-(2-fluorophenyl)-1-(4-methylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O/c1-10-6-8-11(9-7-10)22-15(18)14(20-21-22)16(23)19-13-5-3-2-4-12(13)17/h2-9H,18H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRXPGBRUNJKHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.